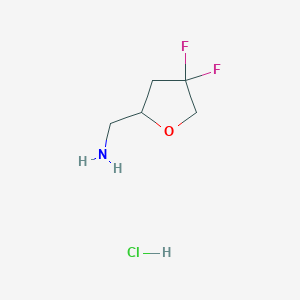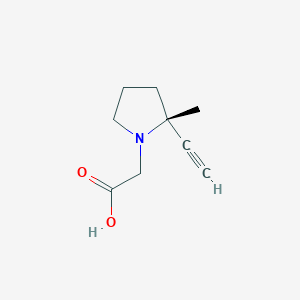![molecular formula C7H9Cl2N3 B2722432 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride CAS No. 1909319-22-7](/img/structure/B2722432.png)
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is also known by other synonyms such as 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine .
Synthesis Analysis
The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride can be achieved from 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one and Maleic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The average mass of the molecule is 169.611 Da .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 368.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . The pKa value is predicted to be 6.74±0.20 .科学的研究の応用
Anticonvulsive and Blood Pressure Lowering Properties
Initial pharmacological investigations of pyridazine derivatives, including 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride, have unveiled their significant anticonvulsive properties. Some compounds within this class have shown efficacy in lowering blood pressure, akin to drugs like “A presoline” and “Nepresol.” This highlights their potential therapeutic value in managing conditions like epilepsy and hypertension. The study conducted by Druey, Hueni, Meier, Ringier, and Staehelin (1954) in "Helvetica Chimica Acta" elucidates these findings in greater detail (Druey et al., 1954).
Potential in Cancer Research
Further exploration into pyridazine derivatives has extended into the realm of cancer research. The synthesis and evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been directed towards discovering compounds with antitumor activity. This line of research aims at identifying novel therapeutic agents that can effectively inhibit cancer cell growth, providing a foundation for developing new anticancer drugs. The work of Temple, Rose, Comber, and Rener (1987) in "Journal of Medicinal Chemistry" offers insight into the synthesis routes and biological evaluations of these compounds (Temple et al., 1987).
Antimicrobial and Antifungal Activities
The chemical versatility of pyridazine derivatives is further highlighted by their antimicrobial and antifungal capabilities. Research into novel pyrimidines and condensed pyrimidines, stemming from pyridazine structures, has indicated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. Abdelghani, Said, Assy, and Hamid (2017) discuss these properties in their study published in the "Arabian Journal of Chemistry" (Abdelghani et al., 2017).
Corrosion Inhibition
The application of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride extends into the field of corrosion science as well. Its derivatives have been studied for their effectiveness in protecting metal surfaces against corrosion, particularly in acidic environments. This has implications for the chemical industry, where corrosion resistance can significantly impact the lifespan and safety of metal structures and equipment. Mashuga, Olasunkanmi, and Ebenso (2017) provide a comprehensive analysis of the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in "Journal of Molecular Structure" (Mashuga et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-3-5-1-2-9-4-6(5)10-11-7;/h3,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMPRMYLEAFEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NN=C(C=C21)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride | |
CAS RN |
1909319-22-7 |
Source


|
| Record name | 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2722368.png)
![1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2722369.png)
![methyl 3-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2722371.png)